Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the reported anticancer activity of similar compounds, it’s plausible that this compound may influence pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.
Biological Activity
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922068-29-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H21N3O5 |
Molecular Weight | 407.4 g/mol |
Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria .
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the S phase, preventing the proliferation of cancer cells. This is crucial for its potential use as an anticancer agent .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and tubulin, leading to reduced tumor growth and inflammatory responses.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds in the same class as this compound:
Study 1: Antitumor Activity
A study on similar benzo[d][1,3]dioxole derivatives reported IC50 values indicating strong antitumor activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. These compounds demonstrated IC50 values significantly lower than those of standard drugs like doxorubicin .
Study 2: Apoptosis Mechanism
Research examining the apoptotic mechanisms revealed that compounds with similar structures could activate mitochondrial pathways leading to apoptosis. The expression levels of pro-apoptotic proteins (Bax) were increased while anti-apoptotic proteins (Bcl-2) were decreased upon treatment with these compounds .
Study 3: Cytotoxicity Assessment
The cytotoxic effects of related compounds were assessed across various normal and cancer cell lines. The results indicated that while these compounds are effective against cancer cells, they exhibit minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-28-22(27)21-16(23-12-15-8-9-18-19(10-15)30-13-29-18)11-20(26)25(24-21)17-7-5-4-6-14(17)2/h4-11,23H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMVUACMDNNAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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